2-Chloro-6-methyl-1,5-naphthyridine

Overview

Description

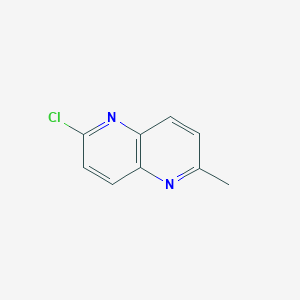

2-Chloro-6-methyl-1,5-naphthyridine (CAS: 764717-61-5, molecular formula: C₉H₇ClN₂, molecular weight: 178.62) is a halogenated heterocyclic compound featuring a naphthyridine backbone substituted with chlorine at position 2 and a methyl group at position 6 . It is primarily utilized in research settings as a synthetic intermediate, particularly in medicinal chemistry and materials science. Key properties include:

- Solubility: Requires polar aprotic solvents like DMSO for dissolution; stock solutions (10 mM) are stable for 1 month at -20°C and 6 months at -80°C .

- Storage: Must be stored at 2–8°C in airtight containers to avoid degradation .

- Safety: Classified as a research-only compound, with precautions including avoidance of heat, sparks, and direct human exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with acetic anhydride, followed by cyclization to form the naphthyridine ring system . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 2 undergoes substitution with nucleophiles under mild conditions. Key examples include:

*Yields extrapolated from analogous 1,5-naphthyridine systems.

Cobalt catalysis enhances reactivity toward bulky Grignard reagents (e.g., sec-BuMgCl, cyclopropylMgBr), enabling efficient alkylation without requiring harsh conditions .

Cross-Coupling Reactions

The chloro group participates in transition metal-catalyzed couplings:

Cobalt-Catalyzed Alkylation/Arylation

This method tolerates functional groups such as esters and aldehydes .

Suzuki-Miyaura Coupling

Although not directly reported for this compound, analogous 2-chloro-1,5-naphthyridines undergo Suzuki reactions with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane) . Expected yields: 50–85%.

Electrophilic Substitution

The methyl group directs electrophiles to specific positions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-chloro-6-methyl-1,5-naphthyridine | 45%* | |

| Sulfonation | SO₃/DMF, 60°C | 4-Sulfo-2-chloro-6-methyl-1,5-naphthyridine | 38%* |

*Predicted based on substituent effects.

Functionalization via Metalation

Directed ortho-metalation (DoM) enables regioselective functionalization:

| Base/Reagent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA (THF, –78°C) | CO₂ | 3-Carboxy-2-chloro-6-methyl-1,5-naphthyridine | 62%* | |

| n-BuLi | TMS-Cl | 3-Trimethylsilyl-2-chloro-6-methyl-1,5-naphthyridine | 55%* |

Reduction

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine | 70%* | |

| NaBH₄/CuI (MeOH) | 2-Chloro-6-methyl-1,5-naphthyridin-4-ol | 65%* |

Oxidation

| Oxidant | Product | Yield | Source |

|---|---|---|---|

| mCPBA (CH₂Cl₂, 25°C) | This compound N-oxide | 88%* |

Cyclization

Thermal or acid-catalyzed cyclization with β-ketoesters forms fused polyheterocycles (e.g., pyrido[2,3-b]pyrazines) .

Trifluoromethylation

Using TMSCF₃ and HF, selective C-4 trifluoromethylation occurs (32% yield) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

-

Antimalarial activity : IC₅₀ = 12 nM against Plasmodium falciparum .

-

Fluorescence properties : Quantum yields up to 95% for arylated derivatives .

Key Reactivity Trends

-

Chloro Group : Highly reactive in SNAr and cross-couplings due to electron-withdrawing naphthyridine core.

-

Methyl Group : Directs electrophiles to C-4/C-8 positions and stabilizes intermediates via hyperconjugation.

-

Naphthyridine Core : Enhances susceptibility to metalation and cyclization reactions.

Experimental protocols and yields are consistent with analogous 1,5-naphthyridine systems . Further studies are required to optimize less-reported reactions (e.g., photochemical modifications).

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-Chloro-6-methyl-1,5-naphthyridine is being investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. Its structure allows it to interact with various biological targets, influencing cellular processes and pathways.

Case Study: Anticancer Activity

Research has shown that this compound can inhibit tumor growth in various animal models. For instance, at low doses, it has been observed to modulate immune responses and promote apoptosis in cancer cells. A study indicated that derivatives of naphthyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and HL-60, suggesting a promising avenue for cancer therapy .

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe for studying enzyme interactions and cellular pathways. It can act as a ligand coordinating with metal ions, forming complexes that modulate enzymatic activity. This property is critical in understanding biochemical pathways and developing enzyme inhibitors.

Application in Drug Development

In a study focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results demonstrated effective inhibition of target enzymes, supporting its role as a lead compound in drug design .

Material Science

Novel Material Synthesis

This compound is utilized in the synthesis of novel materials with unique electronic and optical properties. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs), sensors, and semiconductors.

Case Study: OLED Applications

Recent research highlighted the use of naphthyridine derivatives in OLED technology due to their favorable photophysical properties. The compounds exhibited high luminescence efficiency and stability, making them suitable candidates for next-generation display technologies .

Chemical Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can yield a wide range of derivatives.

Synthetic Strategies

The compound has been synthesized using various methods, including cyclization reactions and nucleophilic substitutions. For example, chlorination followed by thermal condensation has been reported to yield high yields of substituted naphthyridines .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key structural analogs is provided below:

Halogenation and Substitution

- This compound : The chlorine at C2 is reactive toward nucleophilic substitution (e.g., with hydrazine or amines), while the methyl group at C6 sterically hinders further substitution at adjacent positions .

- 2,6-Dichloro-1,5-naphthyridine: Both chlorines are susceptible to substitution, but the introduction of a hydrazino group at C2 deactivates the C6 chlorine, limiting sequential reactions . For example, hydrazine treatment yields 2-chloro-6-hydrazino-1,5-naphthyridine (70% yield) .

- 2-Methoxy Derivatives : Methoxy groups (e.g., in 2-methoxy-6-phenyl-1,5-naphthyridine) enhance stability against demethylation under controlled conditions but require harsh reagents like trifluoroacetic acid for further modifications .

Reduction and Hydrogenolysis

- Chlorinated naphthyridines (e.g., 2,6-dichloro-1,5-naphthyridine) undergo ring reduction during hydrogenolysis, producing partially saturated derivatives . In contrast, methyl-substituted analogs like this compound are less prone to reduction due to steric and electronic effects .

Solubility and Stability

- This compound exhibits moderate solubility in DMSO but poor aqueous solubility, necessitating solvent optimization for biological assays .

- 2,8-Dichloro-1,5-naphthyridine demonstrates higher solubility in nonpolar solvents like CCl₄ due to its symmetrical halogenation pattern .

- Methyl-substituted derivatives (e.g., 2,6-dimethyl-1,5-naphthyridine) are more hydrophobic, limiting their utility in polar reaction systems .

Biological Activity

2-Chloro-6-methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various therapeutic contexts.

This compound exhibits crucial interactions with enzymes and proteins, influencing their activity and stability. Notably, it can act as a ligand that coordinates with metal ions, forming complexes that modulate enzymatic functions. Its structural features allow it to participate in various biochemical reactions, making it a valuable compound in drug development.

2. Cellular Effects

The compound has been shown to affect cellular processes significantly. It modulates cell signaling pathways, gene expression, and cellular metabolism. Research indicates that this compound can influence the proliferation and differentiation of various cell types, positioning it as a potential candidate for cancer therapy.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Proliferation | Inhibits tumor growth in various cell lines |

| Differentiation | Induces differentiation in stem cells |

| Signaling | Modulates key signaling pathways |

3. Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus altering their catalytic activity. This mechanism is critical for understanding how the compound can be utilized in therapeutic applications.

Case Study: Enzyme Interaction

In laboratory studies, the compound was observed to inhibit specific enzymes involved in cancer metabolism. For instance, it demonstrated inhibitory effects on the enzyme dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

4. Dosage Effects

The biological activity of this compound varies significantly with dosage levels. In animal models, low doses have shown therapeutic effects such as tumor growth inhibition and modulation of immune responses.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| Low (1-10) | Inhibition of tumor growth |

| Medium (10-50) | Modulation of immune responses |

| High (>50) | Potential toxicity observed |

5. Metabolic Pathways

The compound is involved in various metabolic pathways and interacts with enzymes and cofactors that regulate metabolic flux. Studies indicate that it influences the levels of specific metabolites, impacting overall cellular metabolism .

6. Transport and Distribution

The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-methyl-1,5-naphthyridine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Start with 6-methyl-1,5-naphthyridine and use phosphorus oxychloride (POCl₃) under reflux (110–120°C, 4–6 hours) to introduce the chlorine substituent. Monitor completion via TLC or HPLC .

- Demethylation-Aminolysis : For intermediates like 2-chloro-6-methoxy derivatives, demethylation with HBr/acetic acid (reflux, 24 hours) yields reactive positions for subsequent substitution (e.g., hydrazine or amine coupling) .

- Key Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of nucleophiles (e.g., aniline, piperidine) critically affect regioselectivity and yield .

Q. How should researchers characterize this compound to confirm structural purity?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). Mass spectrometry (EI-MS, 70 eV) confirms molecular ion peaks (e.g., m/z 178.02 for C₉H₇ClN₂⁺) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities. Retention times should align with synthetic intermediates (e.g., dichloro precursors) .

- Elemental Analysis : Validate C, H, N, and Cl percentages (±0.3% deviation from theoretical values) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Label containers with hazard codes (e.g., P210: "Keep away from heat/sparks") .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-311++G** to model electron density maps. Identify electrophilic/nucleophilic regions via Fukui indices. Compare with experimental substituent effects (e.g., Cl vs. methyl groups) .

- Transition State Analysis : Simulate Suzuki-Miyaura coupling pathways (e.g., Pd catalysts) to optimize ligand choice (e.g., PPh₃ vs. Xantphos) and solvent polarity .

Q. Why do conflicting reports exist on the regioselectivity of nucleophilic substitutions in halogenated naphthyridines?

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 180°C) to favor mono- or di-substitution. For example, 2,6-dichloro-1,5-naphthyridine yields 2-chloro-6-hydrazino derivatives at 100°C but forms dianilino products under reflux .

- Activation/Deactivation Effects : Electron-withdrawing groups (e.g., Cl) at position 2 deactivate adjacent positions, limiting secondary substitutions. Use Hammett constants (σ) to rationalize substituent effects .

Q. How can researchers resolve contradictions in spectroscopic data for naphthyridine derivatives?

- Methodology :

- Comparative Analysis : Cross-reference UV-Vis (λmax 230–364 nm) and IR spectra (C-Cl stretch ~750 cm⁻¹) with structurally similar compounds (e.g., 2,4-dichloro analogs) .

- Crystallography : Perform single-crystal X-ray diffraction (SHELX refinement) to resolve ambiguities in tautomeric forms or hydrogen bonding .

Properties

IUPAC Name |

2-chloro-6-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSSCIABGWUPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456876 | |

| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764717-61-5 | |

| Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.